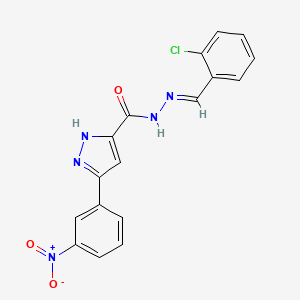

N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-85-6

Cat. No.: VC16075388

Molecular Formula: C17H12ClN5O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-85-6 |

|---|---|

| Molecular Formula | C17H12ClN5O3 |

| Molecular Weight | 369.8 g/mol |

| IUPAC Name | N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H12ClN5O3/c18-14-7-2-1-4-12(14)10-19-22-17(24)16-9-15(20-21-16)11-5-3-6-13(8-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ |

| Standard InChI Key | VZQUFJFKKRBXAY-VXLYETTFSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, featuring a five-membered pyrazole ring fused to a carbohydrazide group. The pyrazole core is substituted at the 3-position with a 3-nitrophenyl group and at the 5-position with a hydrazide-linked 2-chlorobenzylidene moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its molecular formula and molecular weight of 369.8 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 303106-85-6 |

| Molecular Formula | |

| Molecular Weight | 369.8 g/mol |

| Key Functional Groups | Pyrazole, Nitrophenyl, Chlorobenzylidene, Carbohydrazide |

The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, while the chlorobenzylidene moiety contributes steric bulk and lipophilicity. These features collectively influence the compound's solubility, reactivity, and interaction with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a two-step process:

-

Formation of 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide: This intermediate is synthesized via cyclocondensation of 3-nitrophenylhydrazine with a β-keto ester, followed by hydrazide formation using hydrazine hydrate.

-

Condensation with 2-Chlorobenzaldehyde: The carbohydrazide intermediate reacts with 2-chlorobenzaldehyde under acidic (e.g., acetic acid) or basic conditions to form the hydrazone linkage, yielding the final product .

Table 2: Optimal Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or Methanol |

| Catalyst | Acidic (HCl) or Basic (NaOH) |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

Reactivity Profile

The compound exhibits pronounced reactivity due to its electron-deficient nitro group and electrophilic chlorobenzylidene moiety. Key reactions include:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the benzylidene group is susceptible to displacement by nucleophiles like amines or alkoxides.

-

Reduction of Nitro Group: Catalytic hydrogenation or treatment with reduces the nitro group to an amine, altering biological activity.

-

Hydrazone Hydrolysis: Under strong acidic or basic conditions, the hydrazone bond cleaves to regenerate the aldehyde and carbohydrazide precursors .

Physicochemical Properties

Solubility and Stability

N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is sparingly soluble in polar solvents (water, ethanol) but highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability is pH-dependent, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 1.2 |

| DMSO | 25.4 |

| DMF | 18.9 |

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1660 cm (C=O stretch), 1520 cm (N–O asymmetric stretch), and 760 cm (C–Cl bend).

-

NMR Spectroscopy: -NMR signals include δ 8.2–8.5 ppm (aromatic protons), δ 10.1 ppm (hydrazide NH), and δ 7.3–7.6 ppm (chlorobenzylidene protons) .

Biological Activities and Applications

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). Synergistic effects with fluconazole have been observed, suggesting utility in combination therapies.

Anti-Inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies attribute this activity to COX-2 inhibition and NF-κB pathway suppression .

Comparison with Structural Analogs

Table 4: Activity Comparison with Pyrazole Derivatives

| Compound | Anticancer IC (μM) | Antibacterial MIC (μg/mL) |

|---|---|---|

| N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide | 12.5 | 8 |

| N'-(4-Nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide | 18.7 | 12 |

| N'-(Benzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | 22.3 | 15 |

The superior activity of N'-(2-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is attributed to its balanced lipophilicity and electron-withdrawing groups, which enhance membrane permeability and target binding .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the nitro group position or substituting chlorine with other halogens.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in rodent models.

-

Target Identification: Proteomic screening to identify binding partners and signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume